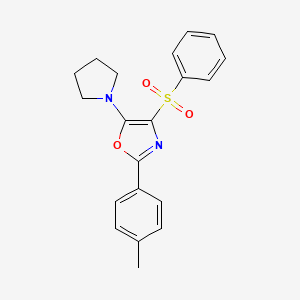

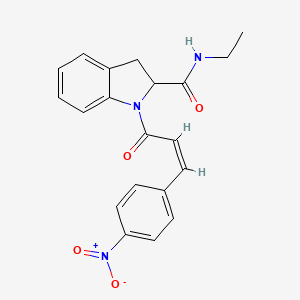

![molecular formula C5H8N4 B2978872 4,5,6,7-四氢-3H-[1,2,3]三唑并[4,5-C]吡啶 CAS No. 706757-05-3](/img/structure/B2978872.png)

4,5,6,7-四氢-3H-[1,2,3]三唑并[4,5-C]吡啶

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“4,5,6,7-Tetrahydro-3H-[1,2,3]triazolo[4,5-C]pyridine” is a compound that belongs to the class of triazolopyridine . It has a molecular weight of 120.1121 .

Synthesis Analysis

A general and facile method provides rapid entry into 3-aryl substituted 4,5,6,7-tetrahydro triazolo pyrazines and their ring fused analogues in one-pot under palladium–copper catalysis . The methodology utilizes simple and easily available substrates of broad range .Molecular Structure Analysis

The molecular structure of “4,5,6,7-Tetrahydro-3H-[1,2,3]triazolo[4,5-C]pyridine” is also available as a 2d Mol file or as a computed 3d SD file .Chemical Reactions Analysis

The microreview summarizes the data on the methods of heterocyclization leading to the formation of the 4,5,6,7-tetrahydro [1,2,3]triazolo [1,5- a ]pyrazine system published over the last 5 years .科学研究应用

临床开发优化

基于 4-甲基-6,7-二氢-4H-三唑并[4,5-c]吡啶的 P2X7 受体拮抗剂:这些化合物(包括临床候选药物 JNJ-54175446)已被开发为有效且选择性穿透脑血屏障的 P2X7 拮抗剂。它们表现出优异的药代动力学特征和强大的体内靶标衔接,表明它们在传统治疗领域之外的临床应用潜力 (Letavic 等人,2017 年)。

先导药物和构建模块

功能多样化的构建模块:基于 5,6,7,8-四氢[1,2,4]三唑并[4,3-a]吡啶核心的化合物作为先导化合物设计的特权基序,特别是在开发刺激胰高血糖素样肽-1 (GLP-1) 分泌的新型抗糖尿病先导药物方面 (Mishchuk 等人,2016 年)。

合成方法

无金属三唑并吡啶合成:通过无金属氧化 N-N 键形成合成生物学上重要的三唑并吡啶的新策略展示了获得这些结构的便捷途径,反应时间短,收率高 (Zheng 等人,2014 年)。

杂环化学

通过缩合反应得到多环杂环化合物:2-氨基取代的三唑并嘧啶与 1,3-二酮或四甲氧基丙烷缩合,可以合成多种取代的多环衍生物,展示了三唑并嘧啶骨架在构建复杂杂环结构中的多功能性 (Pyatakov 等人,2015 年)。

作用机制

Target of Action

4,5,6,7-Tetrahydro-3H-[1,2,3]triazolo[4,5-C]pyridine has shown to have high biological potential . It has been identified as a modulator of σ-receptors , an inhibitor of β-secretase-1 (BACE-1) , and cytochrome Cyp8b1 . These targets play crucial roles in various biological processes, including signal transduction, enzyme inhibition, and metabolic regulation .

Mode of Action

The compound interacts with its targets, modulating their activity. For instance, as a σ-receptor modulator, it can alter the receptor’s signaling, leading to changes in cellular responses . As an inhibitor of BACE-1 and cytochrome Cyp8b1, it can prevent these enzymes from performing their usual functions, thereby altering the biochemical processes they are involved in .

Biochemical Pathways

The modulation of σ-receptors and inhibition of BACE-1 and cytochrome Cyp8b1 by 4,5,6,7-Tetrahydro-3H-[1,2,3]triazolo[4,5-C]pyridine can affect various biochemical pathways. For instance, the inhibition of BACE-1 can impact the amyloidogenic pathway, which is implicated in neurodegenerative diseases . The modulation of σ-receptors can influence various signaling pathways, potentially affecting processes like cell proliferation and apoptosis .

Result of Action

The molecular and cellular effects of 4,5,6,7-Tetrahydro-3H-[1,2,3]triazolo[4,5-C]pyridine’s action depend on its targets and the pathways it affects. For instance, its antiviral activity could result from its interaction with viral proteins or its ability to modulate host immune responses . Its potential antitumor activity could stem from its ability to modulate cell signaling pathways, influencing cell proliferation and apoptosis .

属性

IUPAC Name |

4,5,6,7-tetrahydro-2H-triazolo[4,5-c]pyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N4/c1-2-6-3-5-4(1)7-9-8-5/h6H,1-3H2,(H,7,8,9) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIIMNWTYRGWBNQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC2=NNN=C21 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

124.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

706757-05-3 |

Source

|

| Record name | 3H,4H,5H,6H,7H-[1,2,3]triazolo[4,5-c]pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

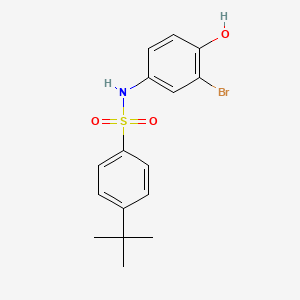

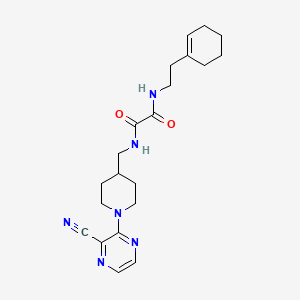

![[4-[(Z)-2-Cyano-3-(3,4-dimethoxyanilino)-3-oxoprop-1-enyl]-2-methoxyphenyl] thiophene-2-carboxylate](/img/structure/B2978789.png)

![N-(benzo[d]thiazol-2-yl)-4-(N,N-dimethylsulfamoyl)-2,5-dimethylfuran-3-carboxamide](/img/structure/B2978790.png)

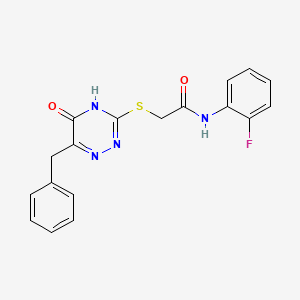

![3-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(pyridin-2-ylmethyl)propanamide](/img/structure/B2978791.png)

![3-Tert-butyl-1-[1-[6-(4-fluorophenyl)pyridazin-3-yl]azetidin-3-yl]-1-methylurea](/img/structure/B2978794.png)

![N-(2-([2,3'-bithiophen]-5-yl)ethyl)-2-(4-methoxyphenyl)ethanesulfonamide](/img/structure/B2978795.png)

![2-[(4-Chlorobenzyl)sulfanyl]-4-methyl-6-phenyl-3-pyridinyl 4-methylphenyl sulfone](/img/structure/B2978797.png)

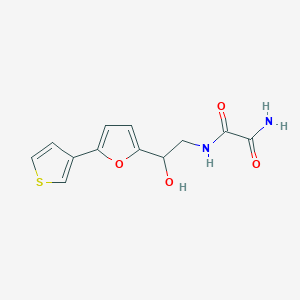

![N-(1H-benzo[d]imidazol-2-yl)-1-(6-(furan-2-yl)pyridazin-3-yl)piperidine-4-carboxamide](/img/structure/B2978804.png)

![N-[1-[4-(Triazol-1-yl)phenyl]ethyl]but-2-ynamide](/img/structure/B2978809.png)